molecular formula C16H12Cl2N2O4S2 B2433877 (Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865200-02-8

(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2433877
CAS RN: 865200-02-8
M. Wt: 431.3
InChI Key: ZLURVVQDBIKIJO-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 2,5-dichlorothiophene . It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with two chlorine atoms and a carbonyl group, which is further connected to a benzothiazole ring through an imine linkage. The benzothiazole ring is substituted with a methoxy group and an acetate group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar groups and the aromatic rings could affect its solubility, boiling point, melting point, and other properties .

Scientific Research Applications

1. Chemical Synthesis and Characterization

The chemical compound (Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate and its derivatives have been explored for their synthesis methods and molecular characterization. Ermiş and Durmuş (2020) synthesized similar thiophene-benzothiazole derivative azomethine compounds using microwave-assisted synthesis methods. They thoroughly characterized these compounds using spectroscopic techniques and investigated their UV–Vis absorption behavior in various solvents. Additionally, the molecular structures, hydrogen bonding, NMR chemical shift values, and other molecular properties were calculated and analyzed using Density Functional Theory (DFT) methods (Ermiş & Durmuş, 2020).

2. Green Chemistry and Solvent Effects

Shahvelayati, Hajiaghababaei, and Sarmad (2017) focused on green chemistry principles by describing an efficient synthesis method for a related compound in ionic liquid media. This method highlights the importance of solvent choice and reaction parameters in the synthesis process, providing an environmentally friendly and efficient approach to producing similar compounds (Shahvelayati, Hajiaghababaei, & Sarmad, 2017).

3. Application in Coordination Chemistry

Singh and Baruah (2008) studied a related compound, which they used to form complexes with nickel, copper, and zinc. Their research provides insights into the coordination chemistry of similar compounds and their potential applications in creating new materials with interesting properties (Singh & Baruah, 2008).

4. Potential Pharmaceutical Applications

Sher Ali et al. (2012) synthesized and evaluated a series of iminothiazolidin-4-one acetate derivatives as aldehyde reductase inhibitors, indicating potential pharmaceutical applications for similar compounds. Their work also involved molecular modeling to understand the structure-activity relationships, suggesting that compounds like (Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate might have potential as novel therapeutic agents (Sher Ali et al., 2012).

properties

IUPAC Name

methyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4S2/c1-23-8-3-4-10-11(5-8)25-16(20(10)7-13(21)24-2)19-15(22)9-6-12(17)26-14(9)18/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLURVVQDBIKIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(SC(=C3)Cl)Cl)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

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